Cytostatic Activity in HeLa Cervical Carcinoma Cells: Bromo vs. Non-Bromo Tetrahydrocarbazole Analogs
In HeLa cell viability assays, 6‑bromo‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑ol exhibited a reported IC₅₀ range of 22–52 μM, consistent with modest but measurable cytostatic activity . By contrast, other carbazole derivatives lacking the C‑6 bromine atom have been reported with substantially weaker antiproliferative effects in the same cell line, typically IC₅₀ > 100 μM . While these values originate from a commercially sourced dataset and lack a direct matched-pair comparator study, they provide the only currently retrievable quantitative anchor for differentiating the 6‑bromo substituent's contribution to cellular potency. The narrow 2.3‑fold window between the lower and upper bounds suggests functional consistency of the bromine atom across independent determinations.
| Evidence Dimension | Cytotoxicity (HeLa cell viability) |
|---|---|
| Target Compound Data | IC₅₀ = 22–52 μM |
| Comparator Or Baseline | Non‑brominated carbazole derivatives; IC₅₀ generally > 100 μM |
| Quantified Difference | ≥ 1.9‑fold improvement |
| Conditions | HeLa human cervical carcinoma cell line; MTT or equivalent metabolic viability assay (exact protocol not specified in source) |
Why This Matters
This represents the only available quantitative bioactivity benchmark for the compound, serving as a minimum distinguishing threshold when screening this scaffold against cervical cancer or HPV‑related disease models.
